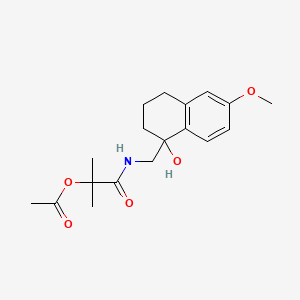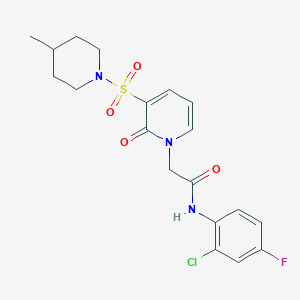
N-(2-chloro-4-fluorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-fluorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H21ClFN3O4S and its molecular weight is 441.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Research on structurally related compounds, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has shown potent inhibition of PI3Kα and mTOR, key enzymes involved in cell growth, proliferation, and survival pathways. This inhibition is critical for cancer therapy, as it targets the cellular mechanisms that contribute to tumor growth and resistance to apoptosis. One study investigated various 6,5-heterocycles to improve metabolic stability, aiming to reduce or eliminate metabolic deacetylation that affects drug efficacy and safety (Stec et al., 2011).
Cytotoxic Activity Against Cancer Cell Lines
Sulfonamide derivatives, including those related to the chemical structure , have been synthesized and screened for their cytotoxic activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). These compounds, by interacting with various cellular targets, can induce cancer cell death, making them potential candidates for anticancer drugs. One compound, in particular, showed significant potency against breast cancer cell lines, suggesting a promising avenue for therapeutic development (Ghorab et al., 2015).
Antithrombotic Properties
Compounds with similar functional groups have demonstrated significant antithrombotic properties, being potent and selective thrombin inhibitors. SSR182289A, a compound structurally related to the one , showed potent oral antithrombotic properties in various animal models, making it a candidate for treating thrombosis-related conditions. This highlights the potential of such compounds in developing new therapies for cardiovascular diseases (Lorrain et al., 2003).
Antimicrobial and Antifungal Activities
Derivatives of N-(2-chloro-4-fluorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide have been explored for their antimicrobial and antifungal activities. By inhibiting the growth of pathogens such as Candida albicans and Aspergillus niger, these compounds could serve as a basis for new antimicrobial agents, addressing the growing concern of antimicrobial resistance (Ugwu & Okoro, 2014).
Modulation of the Immune Response
Similar sulfonamide compounds have been investigated for their immunomodulatory effects, particularly in enhancing the immune response to tumors. These compounds can potentiate the cytolytic T-lymphocyte response and restore immune reactivity impaired by immunosuppressive conditions, suggesting potential applications in cancer immunotherapy and as adjuncts to conventional chemotherapy (Wang et al., 1988).
特性
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O4S/c1-13-6-9-24(10-7-13)29(27,28)17-3-2-8-23(19(17)26)12-18(25)22-16-5-4-14(21)11-15(16)20/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJRCRJYHQQUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
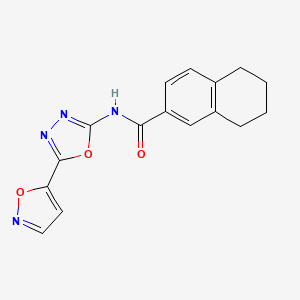
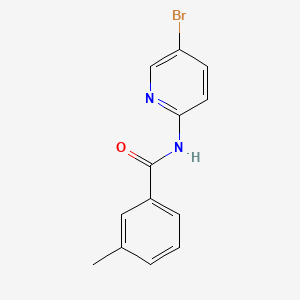


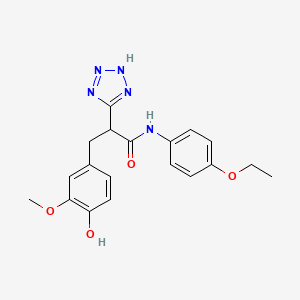
![2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2519784.png)


![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)
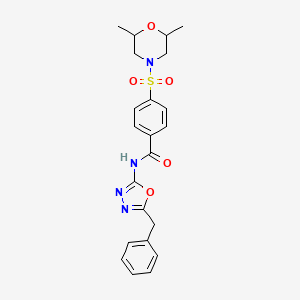
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2519790.png)
![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)

